molecular formula C15H14ClN5OS2 B2931446 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851079-24-8

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2931446
CAS No.: 851079-24-8
M. Wt: 379.88
InChI Key: WFPDJJYKKQSYKW-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via an acetamide bridge to a 1H-imidazole ring substituted with a 4-chlorophenyl group. The structural design combines pharmacophoric elements known for diverse biological activities, including antimicrobial, antiparasitic, and enzyme-inhibitory properties . The 5-ethyl group on the thiadiazole ring and the sulfanyl (-S-) linkage between the imidazole and acetamide moieties are critical for modulating solubility, bioavailability, and target binding .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS2/c1-2-13-19-20-14(24-13)18-12(22)9-23-15-17-7-8-21(15)11-5-3-10(16)4-6-11/h3-8H,2,9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPDJJYKKQSYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling through a sulfanyl linkage.

    Imidazole Intermediate Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine.

    Thiadiazole Intermediate Synthesis: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves the coupling of the imidazole and thiadiazole intermediates through a sulfanyl linkage, typically using a thiolating agent such as thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, palladium catalyst

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes critical for the survival of pathogens, thereby exerting its antimicrobial effects. The imidazole and thiadiazole rings are known to interact with metal ions and proteins, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with structurally related molecules, emphasizing substituent effects and reported bioactivities:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Reported Activities Reference
Target Compound : 2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide - 4-Chlorophenyl-imidazole
- 5-Ethyl-thiadiazole
- Sulfanyl-acetamide linker
C₁₆H₁₅ClN₆OS₂ Inferred: Potential antimicrobial/antiparasitic activity (based on analogs)
Compound 9 : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide - Fluorophenyl-imidazole
- Methoxyphenyl substituent
- Thiazole-acetamide linker
C₂₁H₁₇FN₄O₂S₂ Antiparasitic activity superior to metronidazole; lower mutagenicity
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide - Benzylsulfanyl-thiadiazole
- Piperidine-acetamide substituent
C₁₆H₁₈N₄OS₂ Anticonvulsant, antihypertensive activity; structural rigidity enhances stability
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide - Chlorophenylmethyl-sulfanyl dihydroimidazole
- Sulfonyl-phenylacetamide
C₁₉H₁₉ClN₄O₃S₂ Inferred: Enzyme inhibition (e.g., COX-1/2) due to sulfonyl group
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide - p-Tolyl-imidazole
- Thiazole-acetamide linker
C₂₁H₁₇ClN₄OS₂ Structural analog with enhanced lipophilicity; potential anticancer activity

Key Observations :

Substituent Impact on Bioactivity :

  • The 4-chlorophenyl group in the target compound and enhances lipophilicity and target binding, similar to fluorophenyl/methoxyphenyl analogs in .
  • The 5-ethyl-thiadiazole moiety may improve metabolic stability compared to unsubstituted thiadiazoles (e.g., ).

Linker Flexibility :

  • The sulfanyl-acetamide bridge in the target compound allows conformational flexibility, contrasting with the rigid piperidine-acetamide in . This flexibility may influence binding kinetics in enzyme inhibition.

Biological Performance :

  • Thiazole-linked analogs (e.g., ) exhibit stronger antiparasitic activity, while thiadiazole derivatives (e.g., ) are prioritized for central nervous system (CNS) targets due to blood-brain barrier penetration.

Synthetic Routes :

  • The target compound likely employs a nucleophilic substitution strategy similar to , where thiol-containing imidazoles react with chloroacetamide-thiadiazoles under basic conditions .

Research Findings and Structural Insights

  • Crystallographic Data : While direct data for the target compound are unavailable, analogs like were characterized using single-crystal X-ray diffraction (SHELX/ORTEP-3), confirming planar thiadiazole-acetamide systems and hypervalent S···O interactions critical for stability .
  • Mutagenicity vs. Efficacy : Nitroimidazole derivatives (e.g., ) show higher mutagenicity than thiadiazole/imidazole hybrids, suggesting the target compound’s design mitigates toxicity risks .

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H12ClN3OSC_{11}H_{12}ClN_3OS, with a molecular weight of approximately 268.74 g/mol. The structure features an imidazole ring, a thiadiazole moiety, and a chlorophenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example, studies have shown that compounds containing the 1,3,4-thiadiazole nucleus demonstrate broad-spectrum activity against various bacterial strains. The presence of electron-withdrawing groups such as chlorine enhances this activity by improving the compound's ability to penetrate bacterial cell membranes .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strains TestedActivity (Zone of Inhibition in mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, it has been tested against various human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results indicated that the compound exhibits cytotoxic effects, with IC50 values suggesting significant antiproliferative activity.

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Reference
A54925
MCF730
HeLa28

The mechanism through which this compound exerts its biological effects is multifaceted. The imidazole ring is known to interact with metal ions and enzymes, potentially altering their activity. The chlorophenyl group may enhance membrane permeability, while the sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their functions .

Case Studies

A notable study conducted by Kumar et al. (2023) explored the anticancer properties of various thiadiazole derivatives. They found that compounds with electron-withdrawing groups displayed enhanced cytotoxicity against several cancer cell lines compared to standard chemotherapeutics like cisplatin. This highlights the potential of This compound as a promising candidate for further development in cancer therapy .

Q & A

Q. What experimental and computational approaches validate the compound’s mechanism of action?

  • Methodological Answer : Combine:
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants with target proteins.
  • Western Blotting : Measure downstream biomarker expression (e.g., p-EGFR for kinase inhibition).
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

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